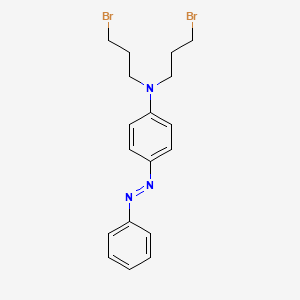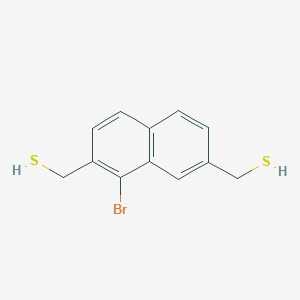
(1-Bromonaphthalene-2,7-diyl)dimethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromonaphthalene-2,7-diyl)dimethanethiol is an organic compound that features a bromine atom and two thiol groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromonaphthalene-2,7-diyl)dimethanethiol typically involves the bromination of naphthalene followed by the introduction of thiol groups. One common method involves the use of 1-bromonaphthalene as a starting material. The thiol groups can be introduced through a reaction with methanethiol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromonaphthalene-2,7-diyl)dimethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The bromine atom can be reduced to form naphthalene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products
Major products formed from these reactions include disulfides, reduced naphthalene derivatives, and various substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
(1-Bromonaphthalene-2,7-diyl)dimethanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism by which (1-Bromonaphthalene-2,7-diyl)dimethanethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromonaphthalene: Lacks the thiol groups, making it less reactive in certain chemical reactions.
2,7-Dibromonaphthalene: Contains two bromine atoms but no thiol groups, leading to different reactivity and applications.
Naphthalene-2,7-dithiol:
Uniqueness
(1-Bromonaphthalene-2,7-diyl)dimethanethiol is unique due to the presence of both a bromine atom and two thiol groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Propiedades
Número CAS |
923025-37-0 |
|---|---|
Fórmula molecular |
C12H11BrS2 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
[8-bromo-7-(sulfanylmethyl)naphthalen-2-yl]methanethiol |
InChI |
InChI=1S/C12H11BrS2/c13-12-10(7-15)4-3-9-2-1-8(6-14)5-11(9)12/h1-5,14-15H,6-7H2 |
Clave InChI |
WYATZOBSXUPGEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2Br)CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


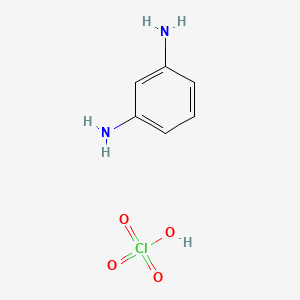
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
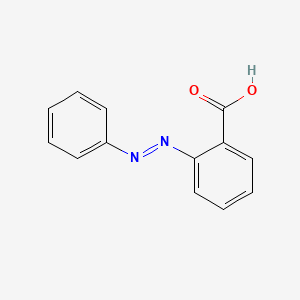

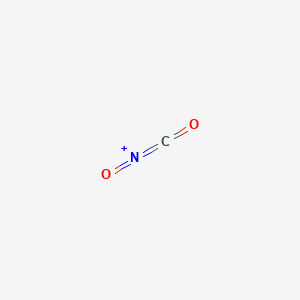
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
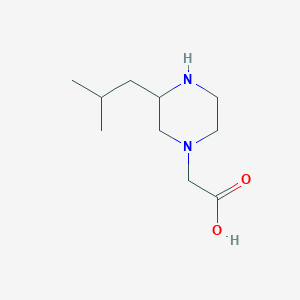
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)

![N-[([1,1'-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide](/img/structure/B14176200.png)
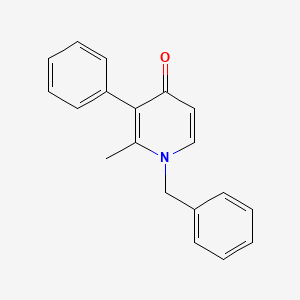
![3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14176207.png)
![Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate](/img/structure/B14176210.png)
